1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl-
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Overview
Description
1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl- is a heterocyclic organic compound with the molecular formula C12H17NO. This compound belongs to the class of benzoxepines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3,4,5-tetrahydro-1-benzoxepin-5-amine with methylating agents to introduce the dimethyl groups at the 6 and 8 positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The reaction conditions often require precise temperature control, catalysts, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine
- N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- 4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols
Comparison: 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of dimethyl groups at the 6 and 8 positions can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
1094288-79-5 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-9(2)12-10(13)4-3-5-14-11(12)7-8/h6-7,10H,3-5,13H2,1-2H3 |
InChI Key |
QRLVZUGKQSDGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(CCCOC2=C1)N)C |
Origin of Product |
United States |
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